molecular formula C16H13NO4 B353449 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid CAS No. 728024-37-1

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid

Cat. No.: B353449
CAS No.: 728024-37-1
M. Wt: 283.28g/mol
InChI Key: VYMDTTQXVUJZNM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the field of antibiotic resistance. This molecule features a core isoindoline structure substituted with a carboxylic acid functional group and a 2-methoxyphenyl ring . The carboxylic acid group is a key moiety that imparts polarity and hydrogen-bonding capability, influencing the compound's solubility and its interactions with biological targets . Compounds within this structural family have been identified as non-metal chelating inhibitors of metallo-beta-lactamases (MBLs), such as the Verona Integron-encoded MBL (VIM-2) . MBLs are bacterial enzymes that confer resistance to a broad range of beta-lactam antibiotics, and there are currently no clinically available inhibitors. Research indicates that similar isoindoline-4-carboxylic acid derivatives bind adjacent to the enzyme's active site zinc ions without direct chelation, representing a novel mode of action that can help circumvent bacterial resistance mechanisms . For Research Use Only. Not for use in humans.

Properties

IUPAC Name

2-(2-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-13-8-3-2-7-12(13)17-9-10-5-4-6-11(16(19)20)14(10)15(17)18/h2-8H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDTTQXVUJZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate isoindoline derivative. This intermediate is then subjected to further reactions, such as oxidation or cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Epidermal Growth Factor Receptor Inhibition

Recent studies have highlighted the compound's role in the design of selective inhibitors for the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC). The compound's derivatives have shown promising results in overcoming drug resistance associated with mutations in the EGFR kinase domain. For instance, a study reported the synthesis of a mutant-selective lead compound that incorporates a pyridinyl-imidazole fused benzylisoindolinedione scaffold, demonstrating potent inhibition against various EGFR mutants with IC50 values as low as 4.9 nM .

Histone Deacetylase Inhibition

Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Compounds derived from 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid have been synthesized and evaluated for their HDAC inhibitory activity, showing effective modulation of gene expression involved in cancer progression . This highlights its potential as a therapeutic agent in cancer epigenetics.

Structure-Activity Relationships

The structural modifications of this compound have been crucial in enhancing its biological activity. For example, the introduction of additional functional groups has been shown to improve selectivity and potency against specific targets like mutant EGFR .

Case Study 1: EGFR Inhibition

A comprehensive study focused on the design and synthesis of dual-site inhibitors targeting both orthosteric and allosteric sites on the EGFR. The compound exhibited differential inhibition profiles against wild-type and mutant forms of EGFR, indicating its potential as a targeted therapy for NSCLC patients harboring specific mutations . The findings suggest that further optimization could lead to more effective treatments with reduced side effects.

Case Study 2: HDAC Inhibitors

In another investigation, derivatives of this compound were screened for their ability to inhibit HDACs, which play a critical role in tumorigenesis. The study identified several compounds with significant inhibitory effects, suggesting that this scaffold could be a valuable starting point for developing new anticancer agents targeting epigenetic modifications .

Data Tables

Compound Target IC50 Value (nM) Selectivity
Compound AEGFR L858R4.9High
Compound BHDAC50Moderate
Compound CEGFR T790M32Moderate

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to enhance the compound’s binding affinity to certain receptors, enzymes, or proteins. This interaction can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid vary in substituents, core modifications, and biological activities. Below is a detailed analysis:

Structural and Functional Analogues

Commercial Availability

  • In contrast, 2-(2-chlorophenyl)-3-oxoisoindoline-4-carboxylic acid remains available through specialty chemical vendors .

Research Findings and Implications

Biological Relevance: The 3-oxoisoindoline scaffold is a promising pharmacophore for targeting metalloenzymes.

Physicochemical Trends: Substituents significantly impact solubility and stability. The methoxyethyl analog (C₁₂H₁₃NO₄) has a lower molecular weight (235.24 vs. 283.28) and may exhibit improved bioavailability compared to the methoxyphenyl parent compound .

Structural Diversity : Compounds like 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 313260-37-6) introduce additional ketone groups and substituent positional changes, broadening the scope for structure-activity relationship (SAR) studies .

Biological Activity

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an isoindoline core with a methoxyphenyl substituent and a carboxylic acid group. This unique arrangement contributes to its biological activity.

Property Value
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
SolubilitySoluble in DMSO and ethanol
Melting Point180-182 °C

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage in treated cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, indicating its potential use in treating neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell lysis.
  • Neuroprotection : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in neuronal cells.

Case Study 1: Antitumor Efficacy

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase-3 and -9 pathways.

Case Study 2: Antimicrobial Activity

A screening assay evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that at a concentration of 50 µg/mL, it inhibited the growth of S. aureus by 70% compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL .

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted phenylacetic acids. For example, methyl 2-(2-methoxyphenyl)acetic acid can react with formaldehyde under reflux in toluene, using tetrabutylammonium iodide (TBAI) as a catalyst and potassium carbonate as a base. Key optimization parameters include:
  • Temperature : 80–100°C for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst : TBAI improves nucleophilic substitution rates.
    Purification is achieved via recrystallization (ethanol/water) or silica-gel chromatography. Yield improvements (60–75%) are reported when using continuous flow reactors for lab-scale synthesis .

Table 1 : Example Reaction Conditions and Yields

PrecursorCatalystSolventTemp (°C)Yield (%)
Methyl 2-(2-Methoxyphenyl)acetateTBAI/K₂CO₃Toluene9065
Ethyl 2-(2-Methoxyphenyl)propanoateNoneDMF11048

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show signals for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid (δ 12–13 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ at m/z 298.1 (calculated for C₁₆H₁₃NO₅).
    Cross-referencing with PubChem data ensures structural validation .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of biological activity of this compound in anticancer research?

  • Methodological Answer :
  • In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Apoptosis markers (e.g., caspase-3 activation) can be measured via flow cytometry.
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like topoisomerase II or EGFR. The methoxyphenyl group may engage in π-π stacking with hydrophobic pockets.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-fluorophenyl or 2-hydroxyphenyl substitutions) to identify critical functional groups. A 2023 study showed that methoxy groups enhance membrane permeability compared to nitro derivatives .

Q. How should researchers address discrepancies in reported biological activities of isoindoline derivatives across different studies?

  • Methodological Answer :
  • Variable Analysis : Compare purity (HPLC data), assay protocols (e.g., cell line viability thresholds), and substituent positions. For example, 2-methoxy vs. 3-methoxy isomers may exhibit divergent bioactivities due to steric effects.
  • Reproducibility : Validate findings using standardized protocols (e.g., NIH/NCATS guidelines). A 2022 study resolved contradictions in antimicrobial activity by controlling for solvent residues in test samples .
  • Data Harmonization : Use platforms like ChEMBL to cross-reference bioactivity data and identify outliers.

Q. What computational methods are effective in predicting the reactivity and stability of this compound in solution?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Methoxy groups lower LUMO energy, enhancing reactivity toward nucleophiles.
  • Molecular Dynamics (MD) : Simulate solvation in aqueous/DMSO mixtures to assess aggregation tendencies. A 2024 study found that the carboxylic acid group stabilizes the molecule via hydrogen bonding in polar solvents .
  • Software : Gaussian 16 (for thermodynamics) and GROMACS (for solvation dynamics) are widely used.

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Analysis : Discrepancies arise from:
  • pH Dependency : The carboxylic acid group ionizes above pH 4.5, increasing aqueous solubility. Early studies (pH 7.4 PBS) reported solubility >10 mg/mL, while others (pH 2.0 HCl) noted <1 mg/mL.
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) affect dissolution rates. Recrystallization from ethanol yields a more soluble polymorph .

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